molecular formula C6H2F8O4 B1294946 Octafluoroadipic acid CAS No. 336-08-3

Octafluoroadipic acid

Cat. No.: B1294946
CAS No.: 336-08-3
M. Wt: 290.06 g/mol
InChI Key: AXRSOGFYDSXLQX-UHFFFAOYSA-N
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Description

Octafluoroadipic acid (CAS 336-08-3) is a fluorinated dicarboxylic acid with the molecular formula C₆H₂F₈O₄ and a molecular weight of 290.07 g/mol . It is structurally characterized by a six-carbon chain (adipic acid backbone) with eight fluorine atoms replacing hydrogen atoms, resulting in two carboxylic acid groups at the terminal positions. Key properties include:

  • Melting point: 132–134°C
  • Boiling point: 165°C at 1 mmHg
  • Purity: ≥98% (commercially available)
  • Regulatory status: Listed under TSCA (Toxic Substances Control Act) .

The compound is utilized in specialty chemical synthesis, including fluoropolymer intermediates and surfactants, due to its high thermal stability and chemical resistance .

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluorohexanedioic acid
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InChI

InChI=1S/C6H2F8O4/c7-3(8,1(15)16)5(11,12)6(13,14)4(9,10)2(17)18/h(H,15,16)(H,17,18)
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InChI Key

AXRSOGFYDSXLQX-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)O
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Molecular Formula

OHC(O)C4F8COOH, C6H2F8O4
Record name Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-
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DSSTOX Substance ID

DTXSID4059833
Record name Perfluorohexanedioic acid
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Molecular Weight

290.06 g/mol
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Physical Description

Solid; [SynQuest Laboratories MSDS]
Record name Octafluoroadipic acid
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CAS No.

336-08-3
Record name 2,2,3,3,4,4,5,5-Octafluorohexanedioic acid
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Record name Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-
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Record name Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-
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Preparation Methods

Preparation Methods of Octafluoroadipic Acid

2.1 Direct Fluorination of Adipic Acid

One of the primary methods for synthesizing this compound is through the direct fluorination of adipic acid. This process typically involves:

  • Reagents : Adipic acid (C6H10O4) and a fluorinating agent such as elemental fluorine or a fluorine-containing gas.
  • Conditions : The reaction is usually conducted under controlled temperature and pressure conditions to prevent over-fluorination or decomposition of the substrate.

The reaction can be summarized as follows:

$$
\text{C}6\text{H}{10}\text{O}4 + 8 \text{F}2 \rightarrow \text{C}6\text{F}8\text{O}_4 + 8 \text{HF}
$$

This method has been noted for its efficiency but requires careful handling due to the reactivity of fluorine gas and the potential formation of hazardous byproducts.

2.2 Electrochemical Fluorination

Electrochemical fluorination is another method that has gained attention for producing this compound. This method involves:

  • Setup : An electrochemical cell where adipic acid is dissolved in a suitable solvent, often anhydrous HF or a mixture of HF and organic solvents.
  • Electrolysis : The process involves passing an electric current through the solution, generating fluoride ions that react with adipic acid.

This method allows for more controlled fluorination and can minimize unwanted side reactions compared to direct fluorination.

2.3 Photochemical Methods

Photochemical methods utilize light to induce chemical reactions, which can also be employed to synthesize this compound:

  • Light Source : UV light is typically used to initiate the reaction.
  • Reagents : Similar to direct fluorination, adipic acid is exposed to a fluorine source under UV irradiation.

The photochemical approach can provide specific regioselectivity in fluorination, potentially leading to higher yields of this compound.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method for this compound:

Method Advantages Disadvantages
Direct Fluorination High yield; straightforward process Hazardous reagents; safety concerns
Electrochemical Fluorination Controlled conditions; reduced byproducts Requires specialized equipment
Photochemical Methods Selective reactions; mild conditions Potentially lower yields; longer reaction times

Research Findings

Recent studies have highlighted advancements in the synthesis of this compound:

  • Efficiency Improvements : Research indicates that optimizing reaction conditions (temperature, pressure, and reagent concentrations) can significantly enhance yield and purity.

  • Environmental Considerations : There is a growing focus on developing greener methods for synthesizing this compound, including biocatalytic approaches that utilize engineered microorganisms.

  • Characterization Techniques : Advanced characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are being utilized to confirm the structure and purity of synthesized this compound.

Chemical Reactions Analysis

Octafluoroadipic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Octafluoroadipic acid (C6F2O4) is characterized by its fully fluorinated carbon chain, which imparts exceptional stability and hydrophobicity. These properties make it suitable for diverse applications, particularly in the development of advanced materials and as a reagent in chemical synthesis.

Applications in Materials Science

1. Supramolecular Chemistry:

  • This compound has been utilized as a templating agent in the synthesis of chiral supramolecular cages. These cages can control the helicity of included perfluorinated compounds, demonstrating potential for applications in drug delivery and nanotechnology .

2. Polymer Chemistry:

  • The compound serves as a building block for the synthesis of fluorinated polymers. Its incorporation into polymer matrices enhances chemical resistance and thermal stability, making it valuable in coatings and sealants .

3. Nanocomposites:

  • Research indicates that this compound can act as a linker in the formation of silver nanostructures, enhancing their stability and functional properties. This application is particularly relevant in the field of sensors and catalysis .

Environmental Applications

1. PFAS Studies:

  • As part of the broader category of per- and polyfluoroalkyl substances (PFAS), this compound is studied for its environmental persistence and potential toxicity. It has been included in toxicological assessments to evaluate its impact on aquatic life using models such as zebrafish .

2. Degradation Studies:

  • Investigations into the degradation pathways of PFAS have included this compound to understand its environmental fate and develop remediation strategies. This research is crucial for addressing contamination issues associated with PFAS .

Biological Research Applications

1. Toxicology:

  • This compound has been tested for developmental toxicity using human cell models. Studies indicate that certain PFAS compounds, including this compound, exhibit cell-specific activity affecting human health, particularly concerning cardiotoxicity .

2. Structure-Bioactivity Relationships:

  • Research has focused on establishing structure-bioactivity relationships for this compound within various human cell types to better understand its potential health risks. This approach aids in prioritizing further studies on its effects compared to other PFAS .

Case Studies

Study Focus Findings
Ajami & Rebek (2022)Supramolecular ChemistryDeveloped chiral cages using this compound as a templating agent, demonstrating control over molecular helicity .
Chen et al. (2024)Developmental ToxicityEvaluated the effects of this compound on zebrafish models, highlighting its potential developmental toxicity .
Burnett et al. (2024)ToxicologyInvestigated cardiotoxicity risks associated with this compound using human-induced pluripotent stem cell-derived cardiomyocytes .

Mechanism of Action

The mechanism by which octafluoroadipic acid exerts its effects is primarily through its high fluorine content. Fluorine atoms can form strong bonds with carbon, making the compound highly stable and resistant to degradation. This stability allows it to interact with various molecular targets and pathways, including those involved in oxidation and reduction reactions .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares octafluoroadipic acid with structurally related fluorinated carboxylic acids:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C/mmHg) Key Applications
This compound 336-08-3 C₆H₂F₈O₄ 290.07 132–134 165/1 Fluoropolymers, surfactants
Hexafluoroglutaric acid 377-38-8 C₅H₂F₆O₄ 240.06 92–97 134–138/3 Electroplating, corrosion inhibitors
5H-Octafluoropentanoic acid 376-72-7 C₅H₂F₈O₂ 246.05 Not reported Not reported Pharmaceutical intermediates
Octadecafluoro-9-(trifluoromethyl)decanoic acid 16486-94-5 C₁₁HF₂₁O₂ 510.08 Not reported Not reported Surfactants, coatings
3,3,4,4,5,5,5-Heptafluoropentanoic acid 679-46-9 C₅H₃F₇O₂ 212.07 28–30 145/760 Agrochemical synthesis

Key Observations :

  • Chain length and fluorination: this compound has a longer carbon chain (C6) compared to hexafluoroglutaric acid (C5) and heptafluoropentanoic acid (C5). Its extensive fluorination (8 F atoms) enhances thermal stability but reduces solubility in polar solvents .
  • Melting points: Higher melting points correlate with increased fluorination and chain length. This compound (132–134°C) melts at a significantly higher temperature than heptafluoropentanoic acid (28–30°C) .

Regulatory and Environmental Considerations

  • This compound is listed under TSCA, indicating regulatory scrutiny in the United States .
  • Hexafluoroglutaric acid shares a similar regulatory profile, being TSCA-listed but lacking explicit SVHC classification .
  • Long-chain analogs (e.g., octadecafluoro-9-(trifluoromethyl)decanoic acid) face stricter regulations, mirroring trends for per- and polyfluoroalkyl substances (PFAS) .

Research Findings and Data Gaps

  • Environmental persistence : Fluorinated carboxylic acids generally exhibit resistance to degradation, necessitating further studies on this compound’s environmental fate .

Biological Activity

Octafluoroadipic acid (OFA) is a perfluorinated dicarboxylic acid with the chemical formula C8F14O4. It has garnered attention in various fields due to its unique chemical properties and potential applications in materials science, catalysis, and biological systems. This article explores the biological activity of this compound, highlighting its interactions in biological systems, potential therapeutic applications, and relevant research findings.

This compound is characterized by its fully fluorinated carbon chain, which significantly alters its physicochemical properties compared to its non-fluorinated counterparts. The presence of fluorine atoms enhances hydrophobicity and stability, making it a valuable compound in various applications, including as a linker in metal-organic frameworks (MOFs) and other nanostructures .

1. Biocompatibility and Toxicity

Research indicates that this compound exhibits low toxicity profiles in various biological assays. Studies have shown that it does not significantly affect cell viability at low concentrations, suggesting potential biocompatibility for use in biomedical applications . However, the long-term effects and mechanisms of action require further investigation.

2. Applications in Drug Delivery Systems

OFA's unique properties make it an attractive candidate for drug delivery systems. Its ability to form stable complexes with metal ions allows for the development of targeted drug delivery vehicles. For instance, this compound has been utilized as a linker in silver nanocluster assemblies, enhancing the stability and release profiles of encapsulated therapeutic agents .

3. Antimicrobial Properties

Emerging studies suggest that this compound may possess antimicrobial properties. The fluorinated structure can disrupt microbial membranes, leading to cell lysis. Preliminary tests indicate effectiveness against certain bacterial strains; however, comprehensive studies are needed to confirm these findings and elucidate the underlying mechanisms .

Case Studies

  • Metal-Organic Frameworks (MOFs) : Recent research has demonstrated the synthesis of novel MOFs using this compound as a linker. These frameworks exhibited enhanced catalytic activity and stability under various conditions, indicating potential applications in environmental remediation and catalysis .
  • Cocrystal Formation : In pharmaceutical research, OFA has been explored for cocrystal formation with active pharmaceutical ingredients (APIs). These cocrystals showed improved solubility and bioavailability compared to their parent compounds, highlighting OFA's role in enhancing drug formulation strategies .

Data Summary

Property Description
Chemical Formula C8F14O4
Toxicity Low toxicity at low concentrations
Biocompatibility Potentially biocompatible
Applications Drug delivery systems, MOFs
Antimicrobial Activity Potential activity against bacteria

Q & A

Q. Can this compound serve as a precursor for surface-modified nanomaterials?

  • Methodological Answer : Functionalize nanoparticles (e.g., silica) via carboxylate coupling agents. Use X-ray photoelectron spectroscopy (XPS) to confirm surface fluorination. Compare hydrophobicity through contact angle measurements. Reference studies on analogous fluorinated surfactants for methodology .

Methodological Errors & Troubleshooting

Q. What are common sources of error in quantifying this compound via titration?

  • Methodological Answer : Moisture absorption by the hygroscopic acid can skew results. Use Karl Fischer titration to pre-dry samples. Ensure endpoint detection via potentiometry rather than colorimetric indicators, which may react with fluorinated byproducts. Validate with internal standards .

Q. How can researchers mitigate discrepancies in spectroscopic data across studies?

  • Methodological Answer : Standardize instrument parameters (e.g., NMR field strength, solvent deuteration) and report them explicitly. Share raw data repositories to enable cross-lab validation. Consult IUPAC guidelines for fluorinated compound characterization .

Cross-Disciplinary Research

Q. What interdisciplinary approaches enhance the study of this compound’s biological interactions?

  • Methodological Answer : Combine in vitro cytotoxicity assays (e.g., MTT tests on mammalian cells) with computational docking studies to predict binding to biomolecules. Collaborate with environmental chemists to assess bioaccumulation in model ecosystems .

Q. How can this compound be integrated into electrochemical studies for energy storage?

  • Methodological Answer : Test its use as an electrolyte additive in lithium-ion batteries. Measure ionic conductivity and cycling stability via electrochemical impedance spectroscopy (EIS). Compare with non-fluorinated analogs to isolate fluorine’s role in performance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octafluoroadipic acid
Reactant of Route 2
Octafluoroadipic acid

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